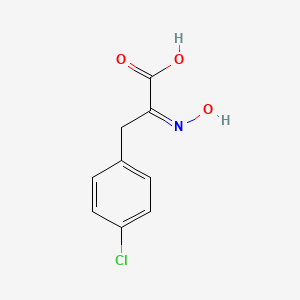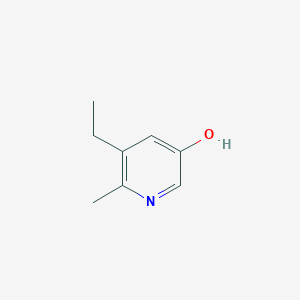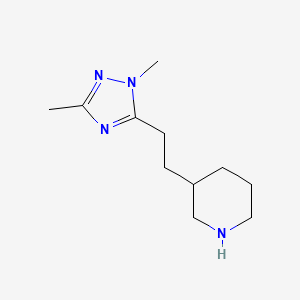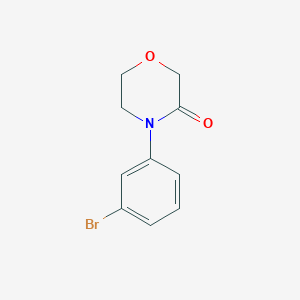
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butoxyethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. After the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound with high purity and yield.
化学反応の分析
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of partially or fully reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit certain enzymes, making them useful in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties. Triazole derivatives have shown promise in treating various diseases, including fungal infections and cancer.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific enzyme and the context in which the compound is used.
類似化合物との比較
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a methoxyethyl group instead of a butoxyethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and solubility.
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine: Similar to the methoxyethyl derivative, this compound has an ethoxyethyl group. The presence of different alkyl groups can influence the compound’s chemical properties and applications.
1-(2-Propoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a propoxyethyl group, which can lead to variations in its reactivity and biological activity compared to the butoxyethyl derivative.
The uniqueness of this compound lies in its specific alkyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
1-(2-butoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
InChIキー |
HYIZMTBKENGQFP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


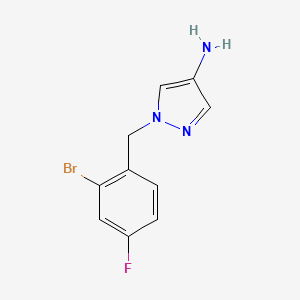
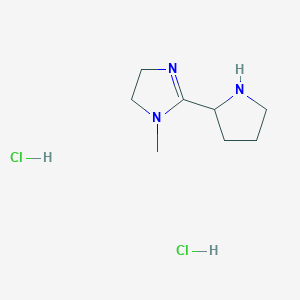

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)



